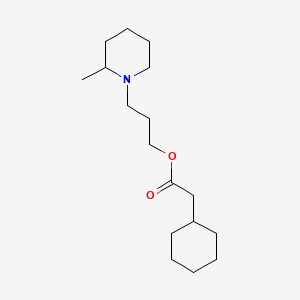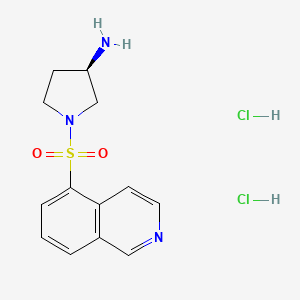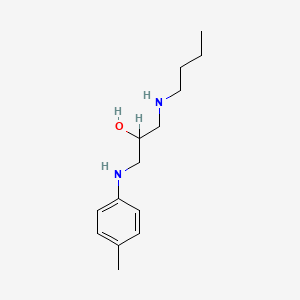![molecular formula C37H72O6S3Sn B13779621 Methyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 68928-50-7](/img/structure/B13779621.png)
Methyltintris[2-(decanoyloxy)ethylmercaptide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound with the chemical formula C20H38O2S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(decanoyloxy)ethylmercaptide groups. Organotin compounds like Methyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in various industrial applications due to their stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of methyltin trichloride with 2-(decanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyltintris[2-(decanoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-(decanoyloxy)ethylmercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different ligands .
Applications De Recherche Scientifique
Methyltintris[2-(decanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its reactivity and stability.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Methyltintris[2-(decanoyloxy)ethylmercaptide] involves its interaction with molecular targets through its tin center. The compound can form complexes with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltin tris(2-ethylhexyl mercaptoacetate): Similar in structure but with different alkyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Contains two methyl groups and different ligands.
Uniqueness
Methyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propriétés
| 68928-50-7 | |
Formule moléculaire |
C37H72O6S3Sn |
Poids moléculaire |
827.9 g/mol |
Nom IUPAC |
2-[bis(2-decanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;;/h3*15H,2-11H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
RCPYSGXEGPDJDX-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



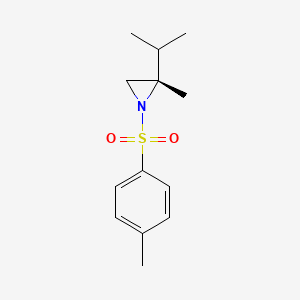

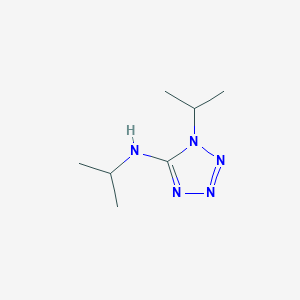
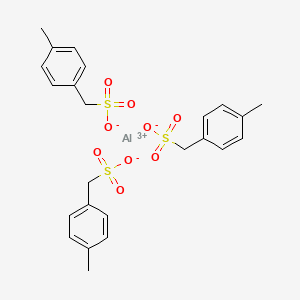
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
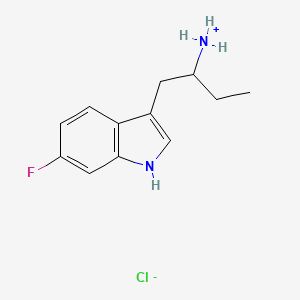
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
